Meprotixol

Descripción general

Descripción

Métodos De Preparación

La síntesis de Meprotixol implica varios pasos, comenzando con la formación del núcleo de tioxanteno. La ruta sintética típicamente incluye los siguientes pasos:

Formación del núcleo de tioxanteno: La estructura principal se sintetiza haciendo reaccionar un derivado de xanteno adecuado con una fuente de azufre.

Reacciones de Sustitución: La introducción de grupos funcionales como dimetilaminopropil y metoxi se logra a través de reacciones de sustitución.

Producción Industrial: Los métodos de producción industrial pueden implicar condiciones de reacción optimizadas, como temperatura y presión controladas, para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Meprotixol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los sulfoxidos o sulfones correspondientes.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas correspondientes.

Sustitución: Los reactivos comunes utilizados en reacciones de sustitución incluyen haluros de alquilo y nucleófilos.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antitussive Activity

Meprotixol has been primarily studied for its antitussive (cough-suppressing) properties. In animal studies, it demonstrated a marked antitussive effect comparable to that of codeine phosphate without significantly depressing the respiratory center, making it a potential alternative for treating coughs induced by irritants such as citric acid . This characteristic positions this compound as a valuable compound in developing non-opioid cough suppressants.

1.2 Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties . Its effects on biological systems have been investigated, particularly concerning conditions involving inflammation. The compound is being explored for its potential therapeutic applications in treating various inflammatory diseases, including rheumatic disorders.

Medicinal Chemistry

This compound serves as a model compound in studying the reactivity of thioxanthenes, providing insights into the chemical behavior of similar compounds. Its structure allows for exploration into how modifications can enhance therapeutic efficacy or reduce side effects.

Clinical Research

3.1 Clinical Trials

Clinical trials have been conducted to assess the efficacy of this compound in treating cough and rheumatic diseases. These trials often employ double-blind crossover designs , which compare the active compound against a placebo to ensure unbiased results. The outcomes from these studies have contributed significantly to understanding this compound's therapeutic potential.

3.2 Case Studies

Several case studies have documented the effects of this compound on patients with chronic cough and rheumatic conditions. For instance, one study highlighted its effectiveness in reducing cough frequency and severity in patients who did not respond well to conventional treatments . Another case study reported improvements in joint pain and inflammation among patients with rheumatic diseases after administration of this compound.

Future Research Directions

Future research on this compound may focus on:

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its pharmacological effects.

- Combination Therapies : Investigating the efficacy of this compound when used in conjunction with other therapeutic agents.

- Long-term Safety Profiles : Conducting extensive studies to establish safety profiles for prolonged use in clinical settings.

Mecanismo De Acción

El mecanismo exacto de acción de Meprotixol no está completamente dilucidado. Se cree que ejerce sus efectos a través de interacciones con objetivos moleculares y vías específicas. En el caso de su acción antitusiva, this compound probablemente actúa sobre el sistema nervioso central para suprimir el reflejo de la tos. Para sus efectos antiinflamatorios, puede inhibir la producción de mediadores proinflamatorios .

Comparación Con Compuestos Similares

Meprotixol es único entre los tioxantemos debido a sus grupos funcionales específicos y propiedades farmacológicas. Compuestos similares incluyen:

Clorprotixeno: Otro derivado de tioxanteno utilizado como antipsicótico.

Flupentixol: Utilizado en el tratamiento de la esquizofrenia y otros trastornos psiquiátricos.

Tiotixeno: Conocido por sus efectos antipsicóticos.

This compound destaca por su doble función como antitusivo y tratamiento para enfermedades reumáticas, destacando su versatilidad y potencial para futuras investigaciones y desarrollo.

Actividad Biológica

Meprotixol is a compound primarily recognized for its antitussive (cough-suppressing) properties. It has been the subject of various studies that elucidate its biological activity, mechanisms of action, and potential therapeutic applications. This article presents an overview of the biological activity of this compound based on diverse research findings, including case studies and data tables.

Overview of this compound

This compound is a synthetic compound that exhibits pharmacological effects similar to those of opiate derivatives but without the associated respiratory depressant effects. Its primary use is as an antitussive agent, making it relevant in treating coughs associated with respiratory conditions.

The biological activity of this compound involves several mechanisms:

- Antitussive Effect : Studies have shown that this compound effectively suppresses cough reflexes in animal models, comparable to codeine phosphate. Unlike codeine, it does not depress the respiratory center, making it a safer alternative for patients at risk of respiratory complications .

- Interaction with Neurotransmitter Systems : this compound may modulate neurotransmitter systems involved in cough reflex pathways, although specific pathways remain to be fully elucidated.

Case Studies and Clinical Trials

- Animal Studies : Etholm and Steen (1968) conducted experiments demonstrating that this compound exhibited a marked antitussive effect in animal models. The results indicated that its efficacy was comparable to traditional opiate-based cough suppressants without the adverse effects on respiration .

- Human Trials : Clinical investigations have confirmed this compound's antitussive properties in human subjects. A study compared the effects of this compound and codeine on cough induced by citric acid inhalation, revealing that this compound effectively reduced cough frequency without causing sedation or respiratory depression .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antitussive agents based on available studies:

| Agent | Efficacy | Respiratory Depression | Sedation |

|---|---|---|---|

| This compound | Comparable to codeine | No | No |

| Codeine | High | Yes | Yes |

| Dextromethorphan | Moderate | No | Low |

Safety Profile

Despite its efficacy, the safety profile of this compound has been a point of interest:

- Adverse Effects : Reports indicate minimal adverse effects when used as directed. The most common side effects include mild gastrointestinal disturbances. Serious adverse events are rare but can include hypersensitivity reactions .

- Clinical Recommendations : Due to its favorable safety profile compared to traditional opioids, this compound is recommended for use in populations at risk for respiratory issues, such as elderly patients or those with pre-existing respiratory conditions .

Future Directions in Research

Ongoing research aims to explore additional therapeutic applications for this compound beyond its antitussive properties. Potential areas of investigation include:

- Anti-inflammatory Effects : Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties, warranting further exploration.

- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents for enhanced treatment outcomes in chronic cough syndromes.

Propiedades

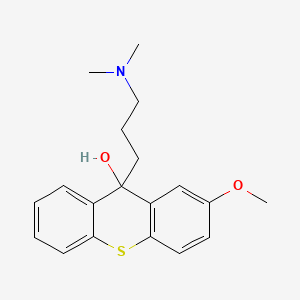

IUPAC Name |

9-[3-(dimethylamino)propyl]-2-methoxythioxanthen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-20(2)12-6-11-19(21)15-7-4-5-8-17(15)23-18-10-9-14(22-3)13-16(18)19/h4-5,7-10,13,21H,6,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYVFLWAVIGDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=CC=CC=C2SC3=C1C=C(C=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863358 | |

| Record name | 9-[3-(Dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-63-0 | |

| Record name | Meprotixol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprotixol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meprotixol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13822 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-[3-(Dimethylamino)propyl]-2-methoxy-9H-thioxanthen-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPROTIXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JXZ154Z0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary therapeutic areas where Meprotixol has been studied?

A1: Research on this compound has explored its potential in two main therapeutic areas:

- Antitussive: Studies investigated its effectiveness in suppressing coughs. [, ]

- Antirheumatic: Several studies examined its potential in treating rheumatic diseases. [, , , , ]

Q2: Were there any clinical trials conducted with this compound, and if so, what type of design did they employ?

A2: Yes, clinical trials were conducted to evaluate this compound's efficacy. Notably, researchers employed a double-blind crossover design, incorporating both the active compound and a placebo, to ensure rigorous assessment. [, , ] This design helps minimize bias and strengthen the reliability of the findings.

Q3: Can you elaborate on the specific types of rheumatic diseases studied in relation to this compound's potential therapeutic benefits?

A3: While the provided research abstracts don't delve into specific rheumatic disease types, one study mentions a "multicenter investigation in general practice" [] This suggests a broad approach to understanding this compound's potential across various rheumatic conditions commonly encountered in primary care settings.

Q4: Beyond its therapeutic applications, were there any analytical chemistry studies conducted on this compound?

A4: Yes, analytical techniques played a crucial role in this compound research. Studies explored fluorimetric methods for quantifying this compound and similar compounds. [] Additionally, thin-layer chromatography was employed to characterize this compound and related psychopharmacological substances. [] These analytical approaches are essential for understanding the compound's properties and behavior in various contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.